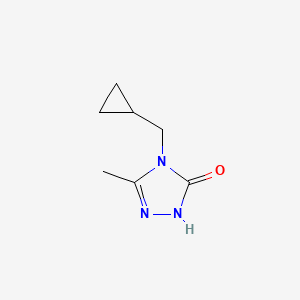

4-(cyclopropylmethyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "4-(cyclopropylmethyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one" is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring containing three nitrogen atoms. This class of compounds is known for its diverse range of biological activities and chemical properties. The cyclopropylmethyl group attached to the triazole ring may influence the compound's reactivity and stability, as well as its potential biological activity.

Synthesis Analysis

The synthesis of triazole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 2,4,5-trisubstituted oxazoles, which are structurally related to triazoles, can be achieved through the reaction of trans-2-aryl-3-nitro-cyclopropane-1,1-dicarboxylates with nitriles in the presence of tin(IV) chloride, leading to good yields . This method demonstrates the potential for creating a variety of substituted triazole compounds, including those with cyclopropyl groups.

Molecular Structure Analysis

The molecular structure of triazole derivatives can be quite diverse, with different substituents leading to various electronic and steric effects. For example, the crystal and molecular structures of two triazole derivatives, including one with a cyclopropyl group, have been reported, showing non-planar conformations and interactions such as hydrogen bonding and π-electron delocalization within the triazole ring . These structural features are crucial for understanding the reactivity and interaction of the compound with other molecules.

Chemical Reactions Analysis

Triazole derivatives can undergo a range of chemical reactions, including cycloadditions, electrocyclizations, and electrochemical reductions. The reactivity can be influenced by the substitution pattern on the triazole ring, as seen in the study of regiochemical effects on molecular stability and the mechanochemical evaluation of 1,4- and 1,5-disubstituted triazoles . Additionally, the electrochemical behavior of triazole derivatives can provide insights into their redox properties and reaction mechanisms .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives, such as solubility, lipophilicity, and thermal stability, are important for their practical applications. The physicochemical properties of novel 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives have been studied, including their in vitro antioxidant activities and lipophilicity using HPLC . These properties are essential for the development of triazole-based pharmaceuticals and materials.

Scientific Research Applications

Crystal Structure Analysis

The study of crystal and molecular structures of triazole derivatives, including those related to "4-(cyclopropylmethyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one," provides insights into their supramolecular assembly and electron distribution within the molecule. For example, the molecule 4-cyclopropyl-4,5-dihydro-1H-1,2,3-triazole exhibits significant π-electron delocalization within the triazole ring, forming supramolecular chains through N–H···N hydrogen bonding (Boechat et al., 2010). Similarly, the crystal structures of derivatives like 4-cyclopropyl-1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole reveal non-planar arrangements and interactions such as N–O···π(imidazole), indicating diverse structural behaviors and potential for material applications (Boechat et al., 2016).

Synthesis and Functionalization

The synthesis of triazole derivatives, including "this compound," and their functionalization is a crucial area of research. Novel methods for synthesizing such derivatives offer pathways to new materials and biologically active compounds. For instance, synthesis techniques have been developed for creating 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives with potential in vitro antioxidant activities, showcasing the versatility of these compounds in medicinal chemistry and material science (Yüksek et al., 2015).

Antimicrobial and Cytotoxic Activities

Investigations into the antimicrobial and cytotoxic activities of 1,2,4-triazole derivatives underscore the pharmaceutical and medicinal relevance of these compounds. For instance, novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives have shown promising results against various microorganisms, highlighting the potential of these compounds in developing new antimicrobial agents (Bektaş et al., 2007).

Corrosion Inhibition

The application of 4H-1,2,4-triazole derivatives in corrosion inhibition, particularly for protecting mild steel surfaces in acidic environments, demonstrates the industrial significance of these compounds. Studies have shown that certain triazole derivatives effectively prevent corrosion, offering insights into the design of more efficient and environmentally friendly corrosion inhibitors (Bentiss et al., 2007).

properties

IUPAC Name |

4-(cyclopropylmethyl)-3-methyl-1H-1,2,4-triazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-5-8-9-7(11)10(5)4-6-2-3-6/h6H,2-4H2,1H3,(H,9,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDRYOMGVIFNIFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=O)N1CC2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Chloromethyl)-3-cyclopentylbicyclo[1.1.1]pentane](/img/structure/B2551021.png)

![N-(3-(1H-imidazol-1-yl)propyl)-3-fluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2551022.png)

![N-(3,5-dimethoxyphenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2551023.png)

![2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B2551024.png)

![(3,4-Diethoxyphenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2551027.png)

![5-bromo-N-(3-(dimethylamino)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2551031.png)

![(6R,7aS)-6-hydroxy-2-methyl-hexahydro-1H-pyrrolo[1,2-c]imidazolidin-3-one](/img/structure/B2551034.png)

![1-(4-fluorophenyl)-4-methoxy-N-(6-nitrobenzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2551035.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-2-phenylthiazole-4-carboxamide](/img/structure/B2551040.png)

![(2S)-3-methyl-2-[[2-(3,4,8-trimethyl-2-oxochromen-7-yl)oxyacetyl]amino]butanoic acid](/img/structure/B2551041.png)

![N-(1-((1H-benzo[d]imidazol-2-yl)amino)-3-methyl-1-oxopentan-2-yl)-3-chlorobenzamide](/img/structure/B2551043.png)